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2-Ethenyl-3-ethyl-5-methylpyrazine - 181589-32-2

2-Ethenyl-3-ethyl-5-methylpyrazine

Catalog Number: EVT-382720
CAS Number: 181589-32-2
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethenyl-3-ethyl-5-methylpyrazine is a potent odorant found in roasted Robusta coffee. [] It belongs to the alkylpyrazine family, a class of organic compounds known for their aroma contributions in various foods and beverages. This compound is particularly notable for its earthy aroma, which contributes significantly to the overall sensory profile of roasted coffee. [] Its presence has also been detected in the waste gases of food industries. []

Applications in Various Fields

The applications of pyrazine derivatives span across various fields, including pharmacology, ecology, and biochemistry. In ecology, 2-Ethyl-3-methylpyrazine's presence in pronghorn gland secretions suggests a role in animal behavior and communication, which could be relevant for understanding species-specific interactions1. In the medical field, the cerebral blood flow enhancement properties of 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate point to potential therapeutic applications in conditions like ischemia2. The antisecretory action of the H+/K(+)-ATPase inhibitor suggests a possible use in treating gastric ulcers and related acid disorders3. Furthermore, the synthesis and biological evaluation of 1-arylpyrazoles as σ(1) receptor antagonists, such as S1RA (E-52862), demonstrate the potential for pyrazine derivatives in developing new analgesics for neurogenic and neuropathic pain4. Lastly, the differential effects of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate analogs on tubulin polymerization indicate applications in cancer therapy due to their antimitotic properties5.

2-Ethenyl-3,5-dimethylpyrazine

Compound Description: 2-Ethenyl-3,5-dimethylpyrazine is an alkylpyrazine that contributes to the aroma profile of roasted Robusta coffee, imparting an earthy smell. It exhibits a low odor threshold value of 0.014 ng/L in air [, ].

2-Ethyl-3,5-dimethylpyrazine and 2,3-Diethyl-5-methylpyrazine

Compound Description: These two alkylpyrazines are established aroma compounds in roasted coffee. They are known for their potent earthy aromas and low odor threshold values, similar to 2-ethenyl-3,5-dimethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine [, ].

References:1. 3.

Source and Classification

The compound is synthesized through various methods, often involving reactions with specific precursors. It is classified as a nitrogen-containing heterocyclic compound, which places it within a broader category of alkylpyrazines known for their flavor contributions in culinary applications. The compound has been identified in various natural sources, including roasted coffee beans, where it plays a significant role in the sensory experience of the beverage.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2-Ethenyl-3-ethyl-5-methylpyrazine can be achieved through several pathways:

  1. Condensation Reactions: A common synthetic route involves the condensation of 2,3-pentanedione with ethylenediamine, followed by alkylation to introduce the ethenyl and ethyl groups .
  2. Biomimetic Approaches: Recent studies have explored the formation of this compound during coffee roasting. Researchers have utilized labeled precursor molecules to trace the synthesis pathways, revealing that amino acids and free sugars contribute significantly to its formation under thermal conditions.

Technical Parameters

In laboratory settings, controlled conditions such as temperature and reaction time are crucial for optimizing yield and purity. The use of continuous flow reactors in industrial applications allows for enhanced efficiency and consistency in producing this compound on a larger scale.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 2-Ethenyl-3-ethyl-5-methylpyrazine features a six-membered pyrazine ring containing two nitrogen atoms. The substituents include:

  • An ethenyl group at the second position,
  • An ethyl group at the third position,
  • A methyl group at the fifth position.

This arrangement contributes to its unique flavor profile and aromatic characteristics .

Relevant Data

The compound's low odor threshold value, measured at approximately 0.014 ng/L in air, indicates its potent aroma even at trace concentrations, underscoring its significance in flavor chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-ethyl-5-methylpyrazine is capable of undergoing several chemical reactions:

  1. Oxidation: Can be facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine oxides.
  2. Reduction: Reduction reactions using lithium aluminum hydride can yield reduced derivatives of pyrazine.
  3. Substitution Reactions: Nucleophilic substitution can occur where functional groups are replaced under specific conditions .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Halogenated solvents with nucleophiles such as amines or thiols are typically employed .
Mechanism of Action

Target Interaction

The mechanism of action for 2-Ethenyl-3-ethyl-5-methylpyrazine primarily involves interactions with olfactory receptors. Upon binding, it triggers signal transduction pathways that result in the perception of smell, contributing significantly to food aroma profiles.

Biochemical Pathways

This compound participates in the Maillard reaction—a non-enzymatic browning process that occurs when proteins and sugars are heated together—further enhancing its flavor contributions during cooking processes.

Pharmacokinetics

As a volatile compound, 2-Ethenyl-3-ethyl-5-methylpyrazine is rapidly absorbed and distributed throughout the body when ingested or inhaled. This rapid absorption may influence its potential applications in food science and pharmacology.

Applications

Scientific Applications

The applications of 2-Ethenyl-3-ethyl-5-methylpyrazine span several fields:

  1. Flavor Chemistry: It is extensively used in the food industry for developing flavors that mimic earthy aromas found in roasted products like coffee and nuts.
  2. Biological Research: Studies have investigated its potential antimicrobial and antioxidant properties, suggesting possible therapeutic applications in medicine .
  3. Analytical Chemistry: Techniques such as gas chromatography-mass spectrometry are employed to detect and quantify this compound in various food products, enhancing quality control measures in food production.
  4. Ecological Studies: Its presence in animal secretions hints at roles in chemical communication among species, which could be relevant for behavioral studies.

Properties

CAS Number

181589-32-2

Product Name

2-Ethenyl-3-ethyl-5-methylpyrazine

IUPAC Name

2-ethenyl-3-ethyl-5-methylpyrazine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3

InChI Key

YSQNQOKRWIKETP-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN=C1C=C)C

Synonyms

3-Ethyl-5-methyl-2-ethenylpyrazine; 2-Ethenyl-3-ethyl-5-methyl-pyrazine;

Canonical SMILES

CCC1=NC(=CN=C1C=C)C

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